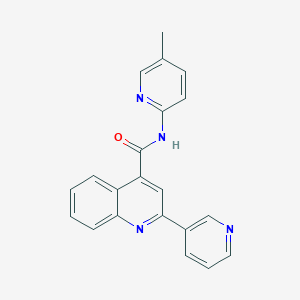

N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by two pyridine substituents: a pyridin-3-yl group at the quinoline’s 2-position and a 5-methylpyridin-2-yl group attached via a carboxamide linkage at the 4-position.

Properties

Molecular Formula |

C21H16N4O |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(5-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H16N4O/c1-14-8-9-20(23-12-14)25-21(26)17-11-19(15-5-4-10-22-13-15)24-18-7-3-2-6-16(17)18/h2-13H,1H3,(H,23,25,26) |

InChI Key |

RMVVDXBFLGKPLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the pyridine rings. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be done by reacting the substituted quinoline with an appropriate amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong bases (e.g., sodium hydride) for nucleophilic substitution.

Major Products

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of amines.

Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties, including:

- Antimicrobial Activity : Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide have shown efficacy against various bacterial strains, making them candidates for antibiotic development .

- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been documented. A study highlighted its potential to induce apoptosis in human cancer cells, suggesting a mechanism that could be harnessed for cancer therapy.

- Anti-inflammatory Effects : Quinoline derivatives are also being explored for their anti-inflammatory properties. The modulation of inflammatory pathways through specific molecular interactions is an area of active research.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Materials Science

The unique structural characteristics of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its applications in materials science include:

- Organic Electronics : The compound's electronic properties can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Sensors : The chemical structure can be tailored to enhance sensitivity and selectivity in sensor applications.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of quinoline compounds demonstrated their effectiveness against a panel of bacterial strains, confirming their potential as new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound significantly inhibited the growth of various cancer cell lines, highlighting its potential as an anticancer agent.

Table 2: Case Studies Overview

| Case Study | Focus Area | Findings |

|---|---|---|

| Case Study 1 | Antimicrobial Efficacy | Effective against multiple bacteria |

| Case Study 2 | Anticancer Activity | Inhibits growth in cancer cells |

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its interaction with biological targets. It may act by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity: The target compound’s 5-methylpyridin-2-yl group distinguishes it from analogs with naphthyl (), alkylamino (), or furan () substituents. These differences influence lipophilicity, solubility, and steric bulk.

- Synthetic Accessibility: Yields for quinoline-4-carboxamides vary widely (e.g., 19.8% for naphthyl derivatives vs. 54–67% for alkylamino variants in ). The target’s synthesis efficiency remains unclear but may benefit from optimized coupling strategies for pyridinyl groups .

Functional Group Impact on Properties

Pyridinyl vs. Naphthyl Substituents

- In contrast, naphthyl groups () offer extended π-systems for hydrophobic interactions .

- Solubility: Methylpyridinyl groups (target) may improve aqueous solubility compared to naphthyl groups due to nitrogen’s hydrogen-bonding capacity, though this is less pronounced than morpholino or alkylamino groups () .

Carboxamide Variations

- Methylpyridin-2-yl vs.

- Furan vs.

Biological Activity

N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core substituted with pyridine and methyl groups. Its molecular formula is , and it has a molecular weight of 359.4 g/mol. The structural features are crucial for its biological activity, particularly in targeting specific cellular pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 0.058 | |

| A549 (Lung) | 0.035 | |

| MDA-MB-231 (Breast) | 0.021 | |

| HepG2 (Liver) | 0.045 |

The data indicates that the compound exhibits potent activity particularly against HeLa and A549 cell lines, suggesting its potential as an anticancer agent.

The mechanisms through which this compound exerts its antiproliferative effects are multifaceted:

- Inhibition of Cell Cycle Progression : The compound affects the cell cycle, leading to G1 phase arrest.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.

- Targeting Specific Kinases : The compound may inhibit kinases involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications in the pyridine and quinoline moieties have been shown to enhance or diminish activity:

- Hydroxyl Groups : The presence of hydroxyl groups (-OH) has been associated with improved antiproliferative activity, particularly when positioned ortho or para to other functional groups.

- Substituent Variations : Variations in substituents on the pyridine rings can lead to changes in lipophilicity and basicity, affecting binding affinity to biological targets.

Table 2: SAR Insights on Pyridine Derivatives

| Substituent | Effect on Activity | Reference |

|---|---|---|

| -OH | Increased potency | |

| -F | Moderate activity enhancement | |

| -Cl | Reduced potency |

Case Studies

Several case studies have investigated the biological effects of similar compounds derived from pyridine and quinoline scaffolds:

- Study on Anticancer Activity : A study demonstrated that derivatives with additional nitrogen heterocycles exhibited enhanced anticancer properties, highlighting the importance of nitrogen in binding interactions with target proteins .

- Mechanistic Studies : Research indicated that compounds with specific substitutions led to differential activation of apoptotic pathways, emphasizing the role of molecular structure in determining biological outcomes .

Q & A

Q. What are the critical steps for synthesizing N-(5-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide?

The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with substituted pyridinyl amines. For example, amide bond formation can be achieved using coupling reagents like PyBOP in DMF with N-methylmorpholine (NMM) as a base, followed by purification via reverse-phase HPLC (C18 column) with gradient elution (e.g., water/acetonitrile with 0.1% TFA). Reaction times of 16–24 hours under inert atmospheres are common for optimal yields .

Q. Which analytical techniques are essential for characterizing quinoline-4-carboxamide derivatives?

- ¹H/¹³C NMR : Confirms structural integrity by identifying proton environments (e.g., quinoline C4-carboxamide protons at δ ~8.6–9.3 ppm) and aromatic pyridinyl signals .

- ESI-MS : Validates molecular weight (e.g., m/z 376.3 [M+1] for analogs) and fragmentation patterns .

- HPLC : Ensures purity (>98%) using C18 columns with isocratic or gradient elution .

Q. What safety protocols are recommended when handling quinoline-4-carboxamide compounds?

While specific data for this compound is limited, pyridine derivatives generally require precautions against acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use PPE (gloves, lab coats), work in fume hoods, and follow protocols for spill management (e.g., soap/water for skin contact, eye rinsing for 15+ minutes) .

Advanced Research Questions

Q. How can low yields in the amide coupling step be optimized?

Low yields may stem from incomplete activation of the carboxylic acid. Strategies include:

Q. What strategies mitigate instability during storage of quinoline-4-carboxamide derivatives?

Instability in organic solvents (e.g., DMSO) requires storage as lyophilized solids at -20°C under argon. Amber vials with desiccants (silica gel) prevent photodegradation and moisture absorption. For long-term stability, avoid repeated freeze-thaw cycles .

Q. How do pyridinyl substituent variations affect cytochrome P450 2C9 (CYP2C9) binding?

Substituting 4-pyridinyl with 3-pyridinyl groups alters steric and electronic interactions. For example, N-(naphthalen-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (compound 23) exhibits distinct NMR shifts (δ 8.67–8.61 ppm for pyridine protons) and binding modes compared to 4-pyridinyl analogs. Computational docking or SAR studies can map substituent effects on enzyme affinity .

Q. How should contradictory NMR data be resolved during structural elucidation?

Discrepancies may arise from tautomerism or impurities. Solutions include:

Q. What purification methods are effective for isolating quinoline-4-carboxamide derivatives?

Reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) achieves high purity. For scale-up, flash chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) are alternatives. Monitor purity via LC-MS at 254 nm .

Methodological Notes

- Synthetic Optimization : Reaction scalability requires balancing stoichiometry, solvent choice, and catalyst loading. For example, RuO₂-mediated oxidations () demand controlled O₂ exposure to avoid over-oxidation.

- Data Validation : Cross-referencing ESI-MS fragmentation (e.g., m/z 376.5 [M+1] → 233.0 [M−143]) with theoretical patterns ensures structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.